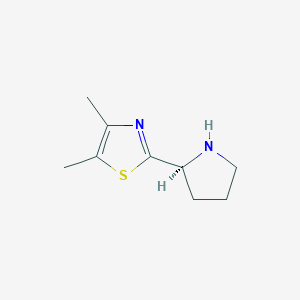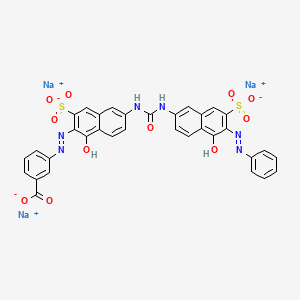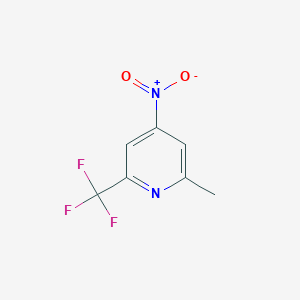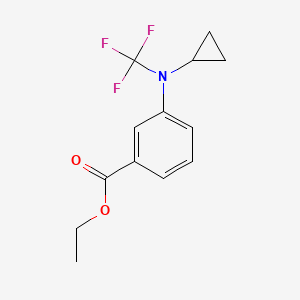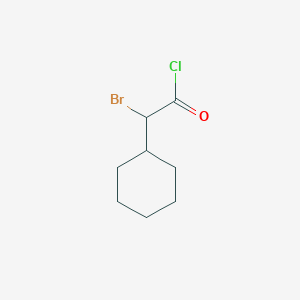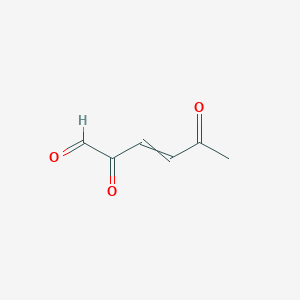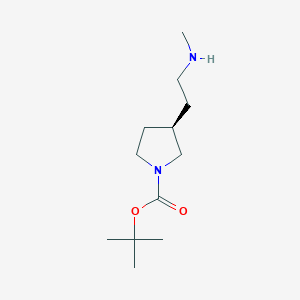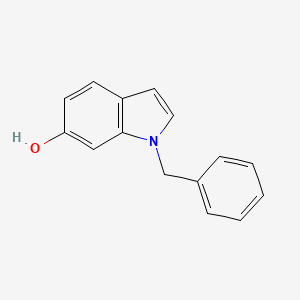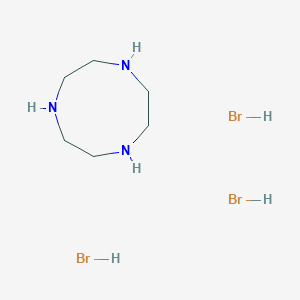
1,4,7-Triazacyclononane trihydrobromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4,7-Triazacyclononane trihydrobromide is an organic compound with the molecular formula C₆H₁₆BrN₃. It is a trihydrobromide salt of 1,4,7-triazacyclononane, a tridentate ligand known for its ability to form stable complexes with various metal ions. This compound is widely used in coordination chemistry and has applications in various scientific fields, including chemistry, biology, and medicine .
準備方法
Synthetic Routes and Reaction Conditions
1,4,7-Triazacyclononane can be synthesized through the macrocyclization of diethylene triamine using ethylene glycol ditosylate. The reaction involves the following steps :
-
Reaction of diethylene triamine with tosyl chloride: : [ \text{H}_2\text{NCH}_2\text{CH}_2\text{NHCH}_2\text{CH}_2\text{NH}_2 + 3 \text{TsCl} \rightarrow \text{Ts(H)NCH}_2\text{CH}_2\text{N(Ts)CH}_2\text{CH}_2\text{N(H)Ts} + 3 \text{HCl} ]
-
Formation of the macrocyclic compound: : [ \text{Ts(Na)NCH}_2\text{CH}_2\text{N(Ts)CH}_2\text{CH}_2\text{N(Na)Ts} + \text{TsOCH}_2\text{CH}_2\text{OTs} \rightarrow [(\text{CH}_2\text{CH}_2\text{N(Ts)})]_3 + 2 \text{NaOTs} ]
-
Hydrolysis to obtain 1,4,7-triazacyclononane: : [ [(\text{CH}_2\text{CH}_2\text{N(Ts)})]_3 + 3 \text{H}_2\text{O} \rightarrow [\text{CH}_2\text{CH}_2\text{NH}]_3 + 3 \text{HOTs} ]
Industrial Production Methods
Industrial production of 1,4,7-triazacyclononane trihydrobromide typically involves the same synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product .
化学反応の分析
Types of Reactions
1,4,7-Triazacyclononane trihydrobromide undergoes various chemical reactions, including:
Coordination with metal ions: Forms stable complexes with transition metals such as copper, nickel, and zinc.
Oxidation and reduction: Can participate in redox reactions, particularly when coordinated with metal ions.
Substitution reactions: The nitrogen atoms in the triazacyclononane ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide (H₂O₂) is commonly used for oxidation reactions.
Reducing agents: Sodium borohydride (NaBH₄) is used for reduction reactions.
Electrophiles: Tosyl chloride (TsCl) is used for substitution reactions.
Major Products Formed
Metal complexes: Coordination with metal ions forms stable metal-ligand complexes.
Oxidized products: Oxidation reactions yield oxo-metal complexes.
Substituted derivatives: Substitution reactions produce various substituted triazacyclononane derivatives.
科学的研究の応用
1,4,7-Triazacyclononane trihydrobromide has numerous applications in scientific research:
作用機序
The mechanism of action of 1,4,7-triazacyclononane trihydrobromide involves its ability to chelate metal ions. The tridentate ligand forms stable complexes with metal ions, which can then participate in various chemical reactions. For example, as a metallo-β-lactamase inhibitor, it targets the catalytic active-site pockets of the enzyme, inhibiting its activity and restoring the efficacy of β-lactam antibiotics .
類似化合物との比較
Similar Compounds
Piperazine: Another aza-crown ether with similar coordination properties.
1,4,7,10-Tetraazacyclododecane: A cyclic tetramer with four nitrogen atoms, used in similar applications.
Trimethyltriazacyclononane: A bulky analogue of 1,4,7-triazacyclononane with additional methyl groups.
Uniqueness
1,4,7-Triazacyclononane trihydrobromide is unique due to its tridentate coordination ability, forming highly stable complexes with metal ions. This property makes it particularly useful in coordination chemistry and various scientific applications .
特性
分子式 |
C6H18Br3N3 |
|---|---|
分子量 |
371.94 g/mol |
IUPAC名 |
1,4,7-triazonane;trihydrobromide |
InChI |
InChI=1S/C6H15N3.3BrH/c1-2-8-5-6-9-4-3-7-1;;;/h7-9H,1-6H2;3*1H |
InChIキー |
IXWUUDJBEQFLIH-UHFFFAOYSA-N |
正規SMILES |
C1CNCCNCCN1.Br.Br.Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


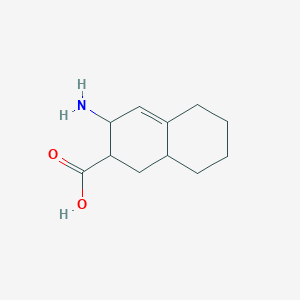
![(R)-1-bromo-1-[3,5-bis(trifluoromethyl)phenyl]ethane](/img/structure/B13969978.png)
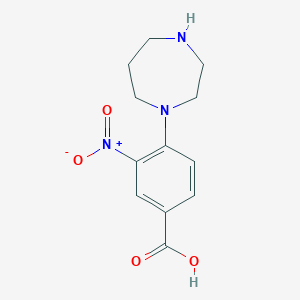
![2-Amino-1-(2-(aminomethyl)-6-azaspiro[3.4]octan-6-yl)ethanone](/img/structure/B13969988.png)

